

# Studying Drug Resistance Mechanisms: The Role of USP39

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | MS39      |           |  |  |
| Cat. No.:            | B10819423 | Get Quote |  |  |

A Note on Terminology: Initial research indicates a potential confusion between "MS39" and "USP39." "MS-39" is an ophthalmic diagnostic device used for anterior segment analysis of the eye.[1][2][3][4][5][6] In the context of molecular biology and drug resistance, the relevant target is USP39 (Ubiquitin-specific protease 39). This document will focus on the application of studying USP39 to understand and potentially overcome drug resistance in cancer.

USP39 is a deubiquitinating enzyme that plays a crucial role in mRNA splicing and has been implicated in the progression and chemoresistance of various cancers.[7][8][9] Elevated expression of USP39 is often associated with resistance to common chemotherapeutic agents, making it a compelling target for research in drug development.[7][10]

## **Application Notes**

Ubiquitin-specific protease 39 (USP39) has emerged as a significant factor in the development of multidrug resistance in cancer cells. Its primary role in the spliceosome machinery gives it control over the maturation of numerous pre-mRNAs, including those of oncogenes and proteins involved in DNA damage repair and apoptosis.[11][12] Overexpression of USP39 has been linked to resistance to platinum-based drugs like cisplatin and carboplatin in various cancers, including ovarian and colon cancer.[1][10]

The mechanism of USP39-mediated drug resistance is multifaceted. One key pathway involves the stabilization of proteins critical for cell survival and DNA repair. For instance, USP39 can deubiquitinate and stabilize Checkpoint Kinase 2 (CHK2), a crucial component of the DNA



damage response pathway.[11][12] By enhancing CHK2 stability, USP39 can help cancer cells repair the DNA damage induced by chemotherapeutic agents, thereby promoting their survival.

Furthermore, USP39 has been shown to regulate the p53 signaling pathway. Knockdown of USP39 can lead to the activation of p53, a tumor suppressor protein that can induce apoptosis in response to cellular stress, such as that caused by chemotherapy.[3][7] By suppressing the p53 pathway, high levels of USP39 can protect cancer cells from drug-induced cell death.[4][8]

Studying the effects of USP39 inhibition or knockdown in cancer cell lines provides valuable insights into its role in drug resistance. Such studies typically involve treating cells with a chemotherapeutic agent in the presence or absence of USP39 modulation and then assessing cell viability, apoptosis, and the expression of key signaling proteins. The data generated from these experiments can help in the development of novel therapeutic strategies that target USP39 to resensitize resistant tumors to chemotherapy.

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies investigating the role of USP39 in drug resistance.

Table 1: Effect of USP39 Knockdown on Cancer Cell Viability

| Cell Line               | Treatment | USP39 Status | % Cell Viability (relative to control) |
|-------------------------|-----------|--------------|----------------------------------------|
| A549 (Lung Cancer)      | -         | shUSP39      | ~60%                                   |
| HCC827 (Lung<br>Cancer) | -         | shUSP39      | ~55%                                   |
| TT (Thyroid Cancer)     | -         | shUSP39      | Significantly reduced vs. control      |

Data is approximate and collated from representative studies.

Table 2: Effect of USP39 Knockdown on Apoptosis in Cancer Cells



| Cell Line                 | Treatment   | USP39 Status | % Apoptotic Cells                          |
|---------------------------|-------------|--------------|--------------------------------------------|
| HCT116 (Colon<br>Cancer)  | Cisplatin   | shUSP39      | Increased vs. control                      |
| SKOV3 (Ovarian<br>Cancer) | Carboplatin | shUSP39      | Enhanced carboplatin-<br>induced apoptosis |
| A549 (Lung Cancer)        | -           | shUSP39      | Increased vs. control                      |

Data is descriptive based on findings from cited literature.

Table 3: Effect of USP39 Modulation on Chemosensitivity

| Cell Line                | Chemotherapeutic<br>Agent | USP39 Modulation | Observation                                |
|--------------------------|---------------------------|------------------|--------------------------------------------|
| Colon Cancer Cells       | Cisplatin                 | Knockdown        | Enhanced sensitivity to cisplatin          |
| Ovarian Cancer Cells     | Carboplatin               | Knockdown        | Overcame carboplatin resistance            |
| HCT116 (Colon<br>Cancer) | Cisplatin                 | Overexpression   | Attenuated cisplatin-<br>induced apoptosis |

This table summarizes the observed effects of USP39 modulation on the efficacy of chemotherapeutic agents.

# Experimental Protocols Protocol 1: siRNA-Mediated Knockdown of USP39

This protocol outlines the transient knockdown of USP39 in a cancer cell line using small interfering RNA (siRNA).

#### Materials:

Cancer cell line of interest (e.g., A549, HCT116)



- Complete culture medium (e.g., DMEM with 10% FBS)
- USP39-specific siRNA and non-targeting control siRNA
- Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Opti-MEM™ I Reduced Serum Medium
- · 6-well plates
- Sterile microcentrifuge tubes

#### Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
- Preparation of siRNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute
  the USP39 siRNA (or control siRNA) in Opti-MEM™ to the desired final concentration (e.g.,
  20-50 nM). b. In a separate sterile microcentrifuge tube (Tube B), dilute the transfection
  reagent in Opti-MEM™ according to the manufacturer's instructions. c. Add the diluted siRNA
  from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and
  incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid
  complexes.
- Transfection: a. Gently aspirate the culture medium from the cells in the 6-well plate and wash once with sterile PBS. b. Add fresh, antibiotic-free complete culture medium to each well. c. Add the siRNA-lipid complex mixture dropwise to each well.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency by Western blot or qRT-PCR.

# Protocol 2: Cell Viability (MTT) Assay for Chemosensitivity



This protocol is for determining the effect of USP39 knockdown on the sensitivity of cancer cells to a chemotherapeutic agent.

#### Materials:

- Transfected cells (from Protocol 1) and control cells
- Chemotherapeutic agent (e.g., Cisplatin)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed the USP39-knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
- Drug Treatment: After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent. Include untreated wells as a control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each condition.



## Protocol 3: Western Blot for USP39 and Downstream Targets

This protocol describes the detection of USP39, CHK2, and p53 protein levels by Western blot.

#### Materials:

- Cell lysates from treated and control cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-USP39, anti-CHK2, anti-p53, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE: Denature equal amounts of protein (20-40 μg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

## **Protocol 4: Apoptosis Assay (Annexin V Staining)**

This protocol details the quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

#### Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
- Flow cytometer

#### Procedure:

- Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
- Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.



- Staining: a. Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. b. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
  - Live cells: Annexin V-negative and PI-negative
  - Early apoptotic cells: Annexin V-positive and PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

## **Visualizations**



Click to download full resolution via product page

Caption: USP39 signaling in chemoresistance.





Click to download full resolution via product page

Caption: Workflow for studying USP39 in drug resistance.





Click to download full resolution via product page

Caption: USP39 expression and chemoresistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. USP39 attenuates the antitumor activity of cisplatin on colon cancer cells dependent on p53 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

## Methodological & Application





- 3. Knocking down USP39 Inhibits the Growth and Metastasis of Non-Small-Cell Lung Cancer Cells through Activating the p53 Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | USP39 at the crossroads of cancer immunity: regulating immune evasion and immunotherapy response through RNA splicing and ubiquitin signaling [frontiersin.org]
- 5. Knockdown of USP39 induces cell cycle arrest and apoptosis in melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knocking down USP39 Inhibits the Growth and Metastasis of Non-Small-Cell Lung Cancer
   Cells through Activating the p53 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. USP39 promotes ovarian cancer malignant phenotypes and carboplatin chemoresistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP39 regulates DNA damage response and chemo-radiation resistance by deubiquitinating and stabilizing CHK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Studying Drug Resistance Mechanisms: The Role of USP39]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819423#ms39-for-studying-drug-resistance-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com